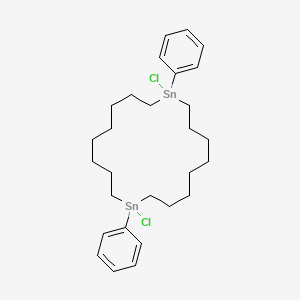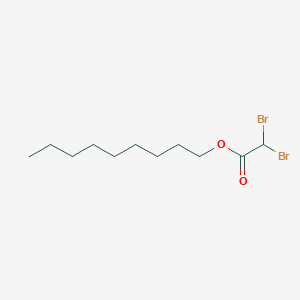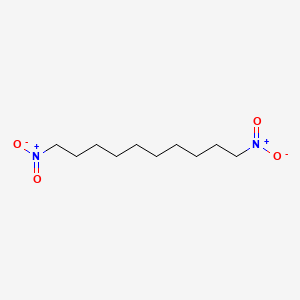
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound with the molecular formula C13H22O2. It is also known by other names such as dihydro-3-oxo-β-ionol and 4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)but-3-en-2-ol . This compound is characterized by its cyclohexenone structure with a hydroxybutyl side chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be achieved through several methods. One common synthetic route involves the controlled hydrogenation of isoPhorone, followed by oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include carbonyl compounds and substituted derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be compared with similar compounds such as:
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound shares a similar cyclohexenone structure but differs in the position and nature of the substituents.
3-Hydroxy-2,4,4-trimethylcyclohex-2-en-1-one: This compound has a similar hydroxy group but lacks the butan-1-one side chain.
4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: This compound has a similar structure but with different substituents on the cyclohexenone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90122-41-1 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-8-13(3,4)6-5-11(9)12(15)7-10(2)14/h8,10-11,14H,5-7H2,1-4H3 |
Clave InChI |
PCHATDKQLSSTRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1C(=O)CC(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


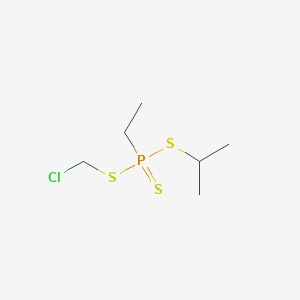
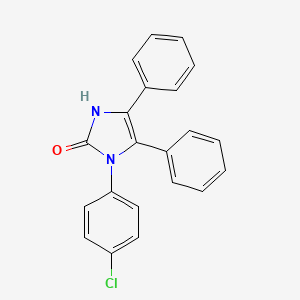
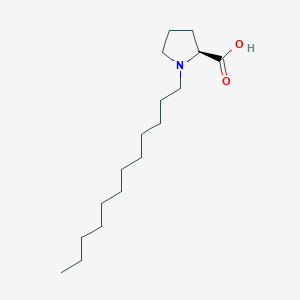
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

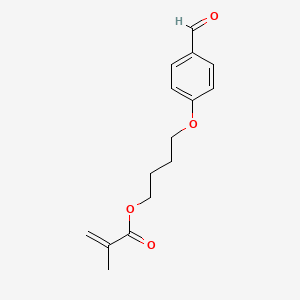
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)

![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
